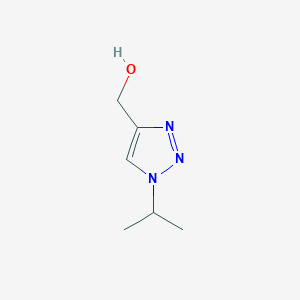![molecular formula C7H12N2O B1445050 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile CAS No. 17604-26-1](/img/structure/B1445050.png)
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile
Übersicht
Beschreibung
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile typically involves the reaction of pyrrolidine derivatives with suitable reagents to introduce the hydroxymethyl and acetonitrile groups. One common method involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: 2-[3-(Carboxymethyl)pyrrolidin-1-yl]acetonitrile
Reduction: 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethanol
- 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]propionitrile
- 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanenitrile
Uniqueness
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGQJJHBWRMSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
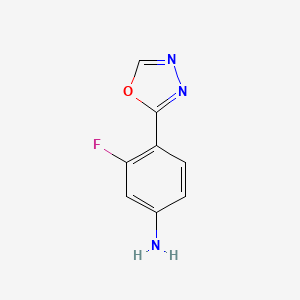
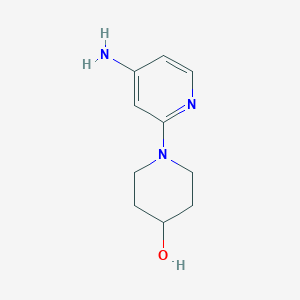
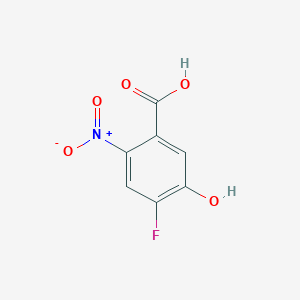
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)



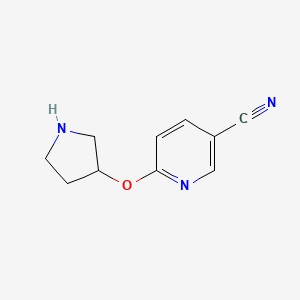
![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)

